molecular formula C14H19NO2 B2690538 tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 1909308-65-1

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B2690538
CAS No.: 1909308-65-1
M. Wt: 233.311
InChI Key: JNARGVBQPSLVNS-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate: is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a dihydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of indene derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group and the indene core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both an amino group and a tert-butyl ester group on the indene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNARGVBQPSLVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-65-1
Record name tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
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